N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Beschreibung
This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at position 1 with a 4-fluorophenyl group. A methylene bridge links the core to an acetamide moiety, which is further substituted with a 3-acetamidophenyl group.
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O3/c1-13(29)25-15-3-2-4-16(9-15)26-19(30)11-27-12-23-20-18(21(27)31)10-24-28(20)17-7-5-14(22)6-8-17/h2-10,12H,11H2,1H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTUQODCBOETGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the fluorophenyl and acetamidophenyl substituents enhances its potential interactions with biological targets.
IUPAC Name
N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Molecular Formula
C₁₈H₁₈FN₅O₃
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and affecting downstream signaling cascades.
Research indicates that compounds with similar structures often exhibit antitumor , anti-inflammatory , and antimicrobial properties.
Antitumor Activity
Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives possess significant antitumor activity. For instance, a related compound demonstrated selective inhibition against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values in the low micromolar range.
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.2 |
| Compound B | A549 | 6.8 |
| N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | TBD |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In vitro studies indicate that it can significantly reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, suggesting potential use in treating inflammatory diseases.
Table 2: Anti-inflammatory Effects
| Concentration (µg/mL) | NO Production (µg/mL) |
|---|---|
| 0 | 15.0 |
| 10 | 10.5 |
| 20 | 5.0 |
| 40 | 2.0 |
Antimicrobial Activity
Similar compounds have shown antimicrobial effects against various pathogens. In particular, derivatives have demonstrated activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
Table 3: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of compounds within the same class as N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives with promising anticancer activity against various cell lines.
- Anti-inflammatory Research : Research in Pharmaceutical Biology indicated that similar compounds effectively inhibited pro-inflammatory cytokines in animal models of arthritis.
- Antimicrobial Efficacy : A review in Antibiotics discussed the broad-spectrum antimicrobial properties of pyrazolo[3,4-d]pyrimidine derivatives, emphasizing their potential as new therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Comparison with Pyrazolo[3,4-d]pyrimidinone Derivatives
Structurally analogous compounds share the pyrazolo[3,4-d]pyrimidinone scaffold but differ in substituents, influencing physicochemical and pharmacological properties.
Table 1: Structural and Molecular Comparisons
Key Observations:
Substituent Effects on Bioactivity: Fluorine and chlorine atoms (e.g., 4-fluorophenyl in the target vs. 3-chlorophenyl in ) may enhance metabolic stability and binding affinity through hydrophobic interactions .
Core Modifications: Substitution at the pyrazole position (R1) with aromatic groups (e.g., phenyl in ) may stabilize the planar conformation of the pyrazolo-pyrimidinone core, critical for target engagement.
Comparison with Non-Pyrazolo[3,4-d]pyrimidinone Scaffolds
Table 2: Quinazolinone and Other Heterocyclic Analogs
Key Observations:
- Scaffold Influence: Quinazolinones () exhibit anti-tubercular activity via InhA inhibition, suggesting that the pyrazolo-pyrimidinone core in the target compound may have divergent biological targets.
Q & A
Q. How to identify and characterize metabolites?
- Workflow :
- In Vitro Models : Incubate with hepatocytes (human/rat) and analyze via LC-QTOF-MS .
- Fragmentation Patterns : MS/MS to detect hydroxylated (Δm/z +16) or glucuronidated (Δm/z +176) metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
